molecular formula C24H24N2O5 B14799585 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid

Cat. No.: B14799585
M. Wt: 420.5 g/mol
InChI Key: JRQSVNSUJOFXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylamino group attached to a tetrahydroacridin-1-ol core, and a but-2-enedioic acid moiety. The combination of these functional groups endows the compound with a range of chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the tetrahydroacridin-1-ol core, which can be achieved through the reduction of acridine derivatives. The benzylamino group is then introduced via nucleophilic substitution reactions, often using benzylamine as the nucleophile. The final step involves the addition of the but-2-enedioic acid moiety, which can be accomplished through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted acridines, amines, and alcohols, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features suggest that it may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydroacridin-1-ol core provides a rigid framework that enhances binding affinity. The but-2-enedioic acid moiety may participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-aminoacridine: A structurally related compound with similar biological activity but lacking the benzylamino and but-2-enedioic acid groups.

    Tacrine: Another acridine derivative used in the treatment of Alzheimer’s disease, which shares the tetrahydroacridin-1-ol core but differs in its substituents.

    Aminacrine: A compound with antimicrobial properties, structurally similar to 9-aminoacridine but with different substituents.

Uniqueness

The uniqueness of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid lies in its combination of functional groups, which confer a distinct set of chemical and biological properties The presence of the benzylamino group enhances its binding affinity to biological targets, while the but-2-enedioic acid moiety provides additional sites for interaction

Properties

IUPAC Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSVNSUJOFXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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